molecular formula C9H6ClF5N2S B1409450 Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate CAS No. 1823183-83-0

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate

Cat. No.: B1409450
CAS No.: 1823183-83-0
M. Wt: 304.67 g/mol
InChI Key: GJNJKIRLTPJITJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique combination of fluorine atoms, which impart distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further functionalization to introduce the difluoroethanimidothioate group. The reaction conditions often involve the use of strong bases and nucleophiles under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to effectively modulate biological pathways. This makes it a valuable tool in the study of biochemical processes and the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate is unique due to its combination of chlorine, trifluoromethyl, and difluoroethanimidothioate groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and binding affinity, making it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5N2S/c1-18-7(16)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJKIRLTPJITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
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Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 3
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 4
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 5
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanimidothioate

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